molecular formula C11H15NO2S B12576381 N-[2-(Benzylsulfanyl)ethyl]glycine CAS No. 192123-62-9

N-[2-(Benzylsulfanyl)ethyl]glycine

Cat. No.: B12576381
CAS No.: 192123-62-9
M. Wt: 225.31 g/mol
InChI Key: VJOGNPYLUIIEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Benzylsulfanyl)ethyl]glycine is an organic compound that features a glycine backbone with a benzylsulfanyl group attached to the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)ethyl]glycine typically involves the reaction of benzyl mercaptan with ethyl glycine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the glycine, followed by the addition of benzyl mercaptan to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)ethyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

N-[2-(Benzylsulfanyl)ethyl]glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]glycine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes and proteins, potentially modifying their activity. The glycine backbone allows the compound to be incorporated into peptides and proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Benzylsulfanyl)ethyl]glycine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

192123-62-9

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(2-benzylsulfanylethylamino)acetic acid

InChI

InChI=1S/C11H15NO2S/c13-11(14)8-12-6-7-15-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14)

InChI Key

VJOGNPYLUIIEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCNCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.